N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring, a thioether group, an amide group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the 1,2,4-triazolo[4,3-b]pyridazine ring . The presence of the chlorophenyl group could introduce some steric hindrance .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis Approaches : Various synthesis techniques have been developed for creating triazolo[4,3-b]pyridazine derivatives, including multi-step processes involving reactions with different reagents such as heteroaromatic o-aminonitrile, carbon disulfide, and methylation with methyl iodide. These methods aim at annelating different moieties to achieve the desired compound structures with potential biological activities M. H. Bhuiyan et al., 2006.
Antimicrobial Activity : Some derivatives synthesized from the base compound have shown pronounced antimicrobial activity against various microorganisms, indicating their potential as therapeutic agents in fighting infections. The antimicrobial properties of these derivatives make them subjects of interest in the development of new antimicrobial drugs M. H. Bhuiyan et al., 2006.
Antioxidant Ability : Additionally, certain derivatives bearing the triazolothiadiazin moiety have demonstrated significant antioxidant ability in various assays, surpassing even that of known antioxidants such as ascorbic acid and BHT. This suggests their potential application in combating oxidative stress-related diseases R. M. Shakir et al., 2017.
Molecular Docking and Screening : Advanced studies including molecular docking and in vitro screenings have been conducted to evaluate the binding efficiencies and biological activities of these compounds. These studies provide insights into the potential therapeutic applications of these compounds, including their antimicrobial and antioxidant activities E. M. Flefel et al., 2018.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to have anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins , suggesting that the compound might target enzymes involved in prostaglandin synthesis, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
Based on its structural similarity to other 1,2,4-triazolo derivatives, it can be hypothesized that it might inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by COX enzymes . Therefore, the compound might interact with these enzymes and inhibit their activity, leading to reduced prostaglandin synthesis.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting COX enzymes, the compound could reduce the production of prostaglandins, which are involved in inflammation and pain signaling . This could lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The compound’s potential anti-inflammatory and analgesic activities suggest that it might be well-absorbed and distributed in the body to reach its target sites .
Result of Action
The potential result of the compound’s action could be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This could be due to the compound’s potential ability to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Analysis
Biochemical Properties
The compound, due to its triazole nucleus, is capable of binding in the biological system with a variety of enzymes and receptors This allows it to play a significant role in various biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific studies.
Properties
IUPAC Name |
N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2S/c1-15-2-4-16(5-3-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-8-6-17(24)7-9-18/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUUBJSRCCHWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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